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Compound of Interest

Compound Name: 2-Methoxy-5-nitropyrimidine

Cat. No.: B076631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for the heterocyclic compound 2-Methoxy-5-nitropyrimidine. Due to the

limited availability of published experimental spectra for this specific molecule, this document

presents predicted mass spectrometry data alongside detailed, generalized experimental

protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). These protocols are designed to serve as a robust framework for

researchers undertaking the synthesis and characterization of 2-Methoxy-5-nitropyrimidine
and related compounds.

Predicted Spectroscopic and Spectrometric Data
While experimental NMR and IR data for 2-Methoxy-5-nitropyrimidine are not readily

available in public spectral databases, predicted mass spectrometry data has been compiled to

aid in its identification.

Mass Spectrometry Data (Predicted)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

of 2-Methoxy-5-nitropyrimidine, based on its molecular formula (C₅H₅N₃O₃) and

monoisotopic mass of 155.0331 Da.[1]
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Adduct Predicted m/z

[M+H]⁺ 156.04038

[M+Na]⁺ 178.02232

[M-H]⁻ 154.02582

[M+NH₄]⁺ 173.06692

[M+K]⁺ 193.99626

[M]⁺ 155.03255

[M]⁻ 155.03365

Table 1: Predicted Mass Spectrometry Data for 2-Methoxy-5-nitropyrimidine. Data sourced

from PubChem.[1]

Experimental Protocols
The following sections detail the methodologies for acquiring NMR, IR, and mass spectra for a

compound such as 2-Methoxy-5-nitropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following protocols for ¹H (proton) and ¹³C (carbon-13) NMR are

provided as a general guide.

Sample Weighing: Accurately weigh 5-10 mg of purified 2-Methoxy-5-nitropyrimidine for ¹H

NMR and 20-25 mg for ¹³C NMR.

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be

based on the sample's solubility and the desired chemical shift window.

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used

to aid dissolution.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is

present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette.

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is

also common.

Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample

to obtain sharp, symmetrical peaks.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: Typically -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
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Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum

using a Fourier transform.

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the

absorptive mode, and the baseline is corrected to be flat.

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or

the residual solvent peak.

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the

proton ratios.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Analysis

Weigh Sample

Dissolve in Deuterated Solvent

Transfer to NMR Tube

Insert Sample into Spectrometer

Lock and Shim

Acquire FID

Fourier Transform

Phase and Baseline Correction

Reference Spectrum

Integrate Peaks (1H)

Structural Elucidation

Click to download full resolution via product page

NMR Experimental Workflow
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations.

For a solid sample like 2-Methoxy-5-nitropyrimidine, the following methods are common:

KBr Pellet:

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr)

(100-200 mg) in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Background Scan: Record a background spectrum of the empty spectrometer (or with the

clean ATR crystal) to account for atmospheric CO₂ and water vapor.

Sample Scan: Place the prepared sample in the spectrometer's sample compartment and

acquire the spectrum.

Spectral Range: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Resolution and Scans: A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are

generally sufficient.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Characteristic absorption bands are assigned to specific functional groups. For 2-Methoxy-5-
nitropyrimidine, one would expect to observe:

Aromatic C-H stretches
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C=C and C=N ring stretches

N-O stretches from the nitro group

C-O stretches from the methoxy group

C-H bends
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for its identification and structural confirmation.

Dissolution: Dissolve a small amount of the purified sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Dilution: Further dilute the stock solution as needed for the specific ionization technique and

instrument sensitivity.

The choice of ionization technique and analyzer will depend on the properties of the analyte

and the desired information.

Electron Ionization (EI) with Gas Chromatography (GC-MS): Suitable for volatile and

thermally stable compounds.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms).

Injector Temperature: ~250 °C.

Oven Program: A temperature gradient, for example, starting at 80 °C and ramping up

to 280 °C.

MS Conditions:

Ion Source Temperature: ~230 °C.

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS): A softer ionization

technique suitable for a wider range of compounds, including those that are less volatile or

thermally labile.
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LC Conditions:

Column: A reverse-phase column (e.g., C18).

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or

methanol), often with a small amount of formic acid to promote ionization.

MS Conditions:

Ionization Mode: Positive or negative ion mode.

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage,

source temperature).

The mass spectrum displays the relative abundance of ions at different m/z values. The

molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern

provides structural information as characteristic neutral losses and fragment ions are observed.
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General Mass Spectrometry Workflow

Conclusion
This guide provides a foundational framework for the spectroscopic and spectrometric analysis

of 2-Methoxy-5-nitropyrimidine. While experimental NMR and IR data are currently elusive in

the public domain, the predicted mass spectrometry data offers a valuable point of reference.

The detailed experimental protocols for NMR, IR, and mass spectrometry are intended to

empower researchers in their efforts to synthesize and rigorously characterize this and other
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novel chemical entities, contributing to the advancement of chemical and pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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